4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride 4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 1361111-22-9
VCID: VC2713941
InChI: InChI=1S/C17H20F2N2O2S.ClH/c1-11-15(10-23-12-3-4-13(18)14(19)9-12)24-16(21-11)17(22)5-2-7-20-8-6-17;/h3-4,9,20,22H,2,5-8,10H2,1H3;1H
SMILES: CC1=C(SC(=N1)C2(CCCNCC2)O)COC3=CC(=C(C=C3)F)F.Cl
Molecular Formula: C17H21ClF2N2O2S
Molecular Weight: 390.9 g/mol

4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride

CAS No.: 1361111-22-9

Cat. No.: VC2713941

Molecular Formula: C17H21ClF2N2O2S

Molecular Weight: 390.9 g/mol

* For research use only. Not for human or veterinary use.

4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride - 1361111-22-9

Specification

CAS No. 1361111-22-9
Molecular Formula C17H21ClF2N2O2S
Molecular Weight 390.9 g/mol
IUPAC Name 4-[5-[(3,4-difluorophenoxy)methyl]-4-methyl-1,3-thiazol-2-yl]azepan-4-ol;hydrochloride
Standard InChI InChI=1S/C17H20F2N2O2S.ClH/c1-11-15(10-23-12-3-4-13(18)14(19)9-12)24-16(21-11)17(22)5-2-7-20-8-6-17;/h3-4,9,20,22H,2,5-8,10H2,1H3;1H
Standard InChI Key IIGWRWWWIWXRNE-UHFFFAOYSA-N
SMILES CC1=C(SC(=N1)C2(CCCNCC2)O)COC3=CC(=C(C=C3)F)F.Cl
Canonical SMILES CC1=C(SC(=N1)C2(CCCNCC2)O)COC3=CC(=C(C=C3)F)F.Cl

Introduction

Chemical Identification and Structural Characteristics

4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride is a structurally complex organic compound with significant potential in medicinal chemistry research. The compound is characterized by several key structural features that contribute to its unique properties and potential biological activities.

Basic Properties

The fundamental chemical characteristics of this compound are summarized in the following table:

PropertyValue
CAS Number1361111-22-9
Molecular FormulaC17H21ClF2N2O2S
Molecular Weight390.9 g/mol
ClassificationThiazole derivative
Physical StateSolid
Regulatory StatusFor research use only. Not for human or veterinary use

Structural Components

The compound features a unique combination of structural components that contribute to its potential biological activity:

  • A thiazole ring system, which serves as the central heterocyclic core

  • An azepane structure (a seven-membered saturated heterocycle containing nitrogen)

  • A 3,4-difluoro-phenoxy moiety connected via a methylene bridge to the thiazole ring

  • A hydroxyl group on the azepane ring

  • A hydrochloride salt formation that enhances water solubility

The presence of these structural elements creates a molecule with specific three-dimensional characteristics that may facilitate interactions with biological targets. The thiazole core is particularly significant as thiazole derivatives are known for their diverse biological activities, while the azepane structure provides conformational flexibility that can be essential for receptor binding.

Synthesis and Characterization

The synthesis of 4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride typically involves multiple chemical steps requiring specific reaction conditions to achieve the desired structural configuration.

Synthetic Approaches

Based on similar compounds in the same structural class, the synthesis likely involves:

  • Construction of the thiazole core through cyclization reactions

  • Incorporation of the 3,4-difluoro-phenoxy moiety via nucleophilic substitution

  • Formation of the azepane ring system

  • Strategic hydroxylation at the 4-position of the azepane ring

  • Conversion to the hydrochloride salt for stabilization and enhanced solubility

Similar compounds, such as those with varying substitution patterns on the phenoxy group, have been synthesized using parallel approaches. For example, compounds like 4-[5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride (CAS: 1361111-32-1) utilize related synthetic pathways.

Characterization Methods

Characterization of this compound typically involves several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass spectrometry for molecular weight determination

  • Infrared spectroscopy for functional group identification

  • X-ray crystallography for three-dimensional structural determination

  • Elemental analysis for compositional verification

These techniques collectively provide a comprehensive structural analysis and confirmation of the compound's identity and purity, which is essential for research applications.

Related Structural Analogues

Several structural analogues of 4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride have been reported, suggesting a systematic exploration of structure-activity relationships within this chemical class.

Key Structural Analogues

CompoundCAS NumberStructural Difference
4-[5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride1361111-32-1Contains an extended ethyl linker and no fluorine atoms
4-[5-(4-methoxy-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride1361111-67-2Contains methoxy substitution instead of difluoro
4-{5-[2-(3,4-difluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride1361111-81-0Contains an ethyl linker instead of methyl
4-{5-[2-(2-fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride1361111-86-5Contains a different fluorine substitution pattern

The existence of these analogues suggests a methodical exploration of how structural modifications affect the biological activity and physicochemical properties of this compound class. The variations primarily focus on:

  • The position and number of fluorine atoms on the phenyl ring

  • The length of the linking chain between the thiazole and phenoxy groups

  • Alternative substitutions (e.g., methoxy) in place of fluorine atoms

Chemical Reactions and Stability

Understanding the chemical behavior of 4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride is crucial for handling and utilizing this compound in research settings.

Typical Reactions

Based on its functional groups, this compound may participate in several types of reactions:

  • The hydroxyl group on the azepane ring may undergo oxidation, esterification, or dehydration

  • The thiazole ring may participate in electrophilic or nucleophilic substitution reactions

  • The ether linkage in the phenoxymethyl group could potentially be cleaved under strongly acidic conditions

  • The nitrogen atoms in the thiazole and azepane rings may serve as hydrogen bond acceptors or participate in acid-base reactions

Stability Considerations

For research applications, several stability factors should be considered:

  • Protection from light and moisture may be necessary to prevent degradation

  • Storage at controlled temperatures (typically 2-8°C) is recommended for long-term stability

  • The hydrochloride salt form generally provides greater stability compared to the free base

  • The presence of fluorine atoms may increase the compound's resistance to metabolic degradation

Research Findings and Future Directions

While specific published research on 4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride is limited, the structural class to which it belongs has been the subject of ongoing investigation.

Current Knowledge Gaps

Several areas require further investigation to fully understand this compound's potential:

  • Detailed mechanism of action studies

  • Comprehensive structure-activity relationship analyses across the series of analogues

  • Metabolism and pharmacokinetic profiling

  • Target identification and binding studies

  • In vivo efficacy in relevant disease models

Future Research Directions

Future research with this compound might focus on:

  • Investigation of its activity against specific biological targets

  • Development of improved synthetic routes for more efficient production

  • Exploration of additional structural modifications to enhance potency or selectivity

  • Evaluation of its potential in combination therapies

  • Assessment of its pharmacokinetic properties and in vivo efficacy

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